molecular formula C16H18N4O B2913209 1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 496039-87-3

1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B2913209
CAS RN: 496039-87-3
M. Wt: 282.347
InChI Key: SUJSBXZLDMPWSY-UHFFFAOYSA-N
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Description

The compound “1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone” is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activity and are often used in the development of novel inhibitors .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyrimidine and a triazole ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antibacterial Activity

The TP scaffold exhibits promising antibacterial properties. Researchers have synthesized various TP derivatives and evaluated their efficacy against bacterial strains. These compounds could potentially serve as novel antibiotics or contribute to drug development in the fight against bacterial infections .

Antifungal Potential

TP derivatives have demonstrated antifungal activity against pathogenic fungi. Their mode of action involves disrupting fungal cell membranes or inhibiting essential enzymes. These findings suggest that TP-based compounds could be explored further as antifungal agents .

Antiviral Applications

TPs have garnered attention due to their antiviral properties. Researchers have investigated their effectiveness against viruses such as influenza, HIV, and herpes. These compounds may interfere with viral replication or entry mechanisms, making them potential candidates for antiviral drug development .

Antiparasitic Properties

Studies have explored TP derivatives as antiparasitic agents. They exhibit activity against protozoan parasites responsible for diseases like malaria and leishmaniasis. Further research could uncover their mechanisms of action and optimize their efficacy .

Anticancer Potential

TP compounds have shown promise in cancer research. Their cytotoxic effects on cancer cells have been studied, and they may act through various pathways, including inhibition of cell proliferation and induction of apoptosis. Researchers continue to investigate TP derivatives as potential anticancer drugs .

Cardiovascular Vasodilators

Some TP analogs exhibit vasodilatory effects, making them relevant in cardiovascular research. These compounds may impact blood vessel dilation and blood flow regulation, potentially aiding in the treatment of cardiovascular diseases .

Coordination Compounds

TPs serve as versatile linkers in coordination chemistry. Their coordination compounds with various metals have been studied for their interactions in biological systems. These complexes could have applications in drug delivery, imaging, or catalysis .

Other Potential Applications

Beyond the mentioned fields, TP derivatives have been investigated for their analgesic, anti-inflammatory, and herbicidal properties. Researchers continue to explore novel applications, making this scaffold an exciting area of study .

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact properties and uses. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

1-[7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-4-12-5-7-13(8-6-12)15-14(11(3)21)10(2)19-16-17-9-18-20(15)16/h5-9,15H,4H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJSBXZLDMPWSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

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